N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylthio)benzamide
Overview
Description
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylthio)benzamide, also known as BMB-4, is a small molecule inhibitor that has been studied for its potential use in cancer therapy. It was first synthesized in 2015 by researchers at the University of Texas at Austin.
Mechanism of Action
Target of Action
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide, also known as N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylthio)benzamide, is primarily targeted towards bacterial strains . The compound has shown promising activity against Staphylococcus aureus .
Mode of Action
The compound interacts with its bacterial targets, leading to their elimination
Biochemical Pathways
It’s known that benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Pharmacokinetics
An admet calculation showed a favourable pharmacokinetic profile of synthesized compounds .
Result of Action
The compound exhibits bactericidal activity, eliminating the Staphylococcus aureus strain after 24-hour exposure . This indicates the compound’s potent antibacterial action.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylthio)benzamide is its specificity towards c-Myc, which makes it a promising candidate for cancer therapy. However, its effectiveness may be limited by the development of resistance in cancer cells.
Future Directions
Future research on N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylthio)benzamide could focus on improving its efficacy and reducing the likelihood of resistance. Additionally, studies could investigate the potential use of this compound in combination with other cancer therapies for improved outcomes. Further research could also explore the use of this compound in other diseases where c-Myc plays a role, such as neurodegenerative disorders.
Scientific Research Applications
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylthio)benzamide has been studied for its potential use in cancer therapy, specifically in targeting the oncogenic transcription factor c-Myc. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, and can also sensitize cancer cells to chemotherapy.
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-ethylsulfanylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS2/c1-2-26-19-9-5-3-7-17(19)21(25)23-16-13-11-15(12-14-16)22-24-18-8-4-6-10-20(18)27-22/h3-14H,2H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMXTUYZIKRMCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.